trans-3-Methoxy-1-propenylboronic acid pinacol ester trans-3-Methoxy-1-propenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 165059-42-7
VCID: VC20920785
InChI: InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CCOC
Molecular Formula: C10H19BO3
Molecular Weight: 198.07 g/mol

trans-3-Methoxy-1-propenylboronic acid pinacol ester

CAS No.: 165059-42-7

Cat. No.: VC20920785

Molecular Formula: C10H19BO3

Molecular Weight: 198.07 g/mol

* For research use only. Not for human or veterinary use.

trans-3-Methoxy-1-propenylboronic acid pinacol ester - 165059-42-7

Specification

CAS No. 165059-42-7
Molecular Formula C10H19BO3
Molecular Weight 198.07 g/mol
IUPAC Name 2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+
Standard InChI Key FBAOFKFCKHJXRU-VOTSOKGWSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/COC
SMILES B1(OC(C(O1)(C)C)(C)C)C=CCOC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CCOC

Introduction

trans-3-Methoxy-1-propenylboronic acid pinacol ester is a specialized organoboron compound that plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is derived from boronic acid through esterification with pinacol, resulting in a stable boronate ester. It is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Synthesis and Preparation

The synthesis of trans-3-Methoxy-1-propenylboronic acid pinacol ester typically involves hydroboration reactions. One efficient method involves the hydroboration of 1-alkynes with catecholborane or pinacolborane, followed by esterification with pinacol to form the desired pinacol ester . This process is highly efficient and can be performed under environmentally benign conditions.

Synthesis Steps

  • Hydroboration: Reaction of 1-alkynes with catecholborane or pinacolborane.

  • Esterification: Treatment of the resulting boronic acid with pinacol to form the pinacol ester.

Applications in Organic Synthesis

This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is particularly valuable for constructing complex organic molecules used in pharmaceutical development and materials science .

Role in Suzuki-Miyaura Coupling

  • Coupling Partner: Acts as a coupling partner with aryl or vinyl halides in the presence of a palladium catalyst.

  • Advantages: High reactivity, stability during storage, and suitability for various solvents.

Research Findings and Applications

Recent research has highlighted the use of trans-3-Methoxy-1-propenylboronic acid pinacol ester in synthesizing compounds with potential antitumor activity. For example, it has been used in the synthesis of compounds based on hydroquinone derivatives, which have shown promising biological activities .

Antitumor Activity

  • Compound Synthesis: Used in the preparation of compounds like those derived from bromohydroquinone.

  • Biological Activity: Compounds synthesized using this ester have shown increased IC50 values, indicating potential as antitumor agents.

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